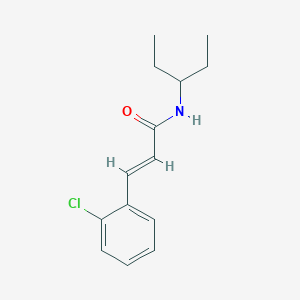
3-(2-chlorophenyl)-N-(1-ethylpropyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-(1-ethylpropyl)acrylamide, also known as CNQX, is a potent and selective antagonist of ionotropic glutamate receptors. It is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological conditions.
作用機序
3-(2-chlorophenyl)-N-(1-ethylpropyl)acrylamide acts as a competitive antagonist of ionotropic glutamate receptors, specifically the AMPA and kainate receptors. It binds to the receptor and prevents the binding of glutamate, thereby blocking the excitatory signal. This leads to a decrease in neuronal activity and can prevent excitotoxicity.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(1-ethylpropyl)acrylamide has been shown to have a number of biochemical and physiological effects. It can reduce the release of neurotransmitters such as glutamate, GABA, and acetylcholine. It can also inhibit the activity of voltage-gated calcium channels and reduce intracellular calcium levels. In addition, 3-(2-chlorophenyl)-N-(1-ethylpropyl)acrylamide has been shown to have anti-inflammatory effects and can reduce the production of cytokines.
実験室実験の利点と制限
One of the main advantages of using 3-(2-chlorophenyl)-N-(1-ethylpropyl)acrylamide in lab experiments is its potency and selectivity. It is a highly specific antagonist of AMPA and kainate receptors, which allows for precise manipulation of glutamate signaling. However, one limitation of 3-(2-chlorophenyl)-N-(1-ethylpropyl)acrylamide is its short half-life, which can make it difficult to use in long-term experiments. In addition, 3-(2-chlorophenyl)-N-(1-ethylpropyl)acrylamide can have off-target effects on other ion channels, which can complicate data interpretation.
将来の方向性
There are several future directions for research involving 3-(2-chlorophenyl)-N-(1-ethylpropyl)acrylamide. One area of interest is the role of glutamate receptors in psychiatric disorders such as depression and schizophrenia. Another area of interest is the development of more potent and selective antagonists of glutamate receptors, which could have therapeutic potential for a variety of neurological conditions. Finally, there is ongoing research into the use of 3-(2-chlorophenyl)-N-(1-ethylpropyl)acrylamide as a tool for studying synaptic plasticity and learning and memory processes.
合成法
3-(2-chlorophenyl)-N-(1-ethylpropyl)acrylamide can be synthesized using a modified version of the Strecker synthesis. The starting materials are 2-chlorobenzaldehyde, ethylacrylate, and isobutyronitrile. The reaction is carried out in the presence of ammonium chloride and potassium cyanide. The product is then purified using column chromatography. The yield of 3-(2-chlorophenyl)-N-(1-ethylpropyl)acrylamide is typically around 30-40%.
科学的研究の応用
3-(2-chlorophenyl)-N-(1-ethylpropyl)acrylamide is commonly used in scientific research to investigate the role of ionotropic glutamate receptors in various physiological and pathological conditions. It is particularly useful in studying the mechanisms of excitotoxicity, which is a pathological process that occurs when excessive glutamate stimulation leads to neuronal damage. 3-(2-chlorophenyl)-N-(1-ethylpropyl)acrylamide has been used to study the role of glutamate receptors in conditions such as epilepsy, ischemia, and neurodegenerative diseases.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-pentan-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-3-12(4-2)16-14(17)10-9-11-7-5-6-8-13(11)15/h5-10,12H,3-4H2,1-2H3,(H,16,17)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCADUPMUKWSCR-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C=CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)NC(=O)/C=C/C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5816851.png)
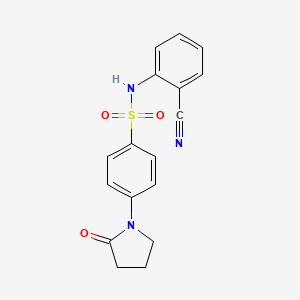
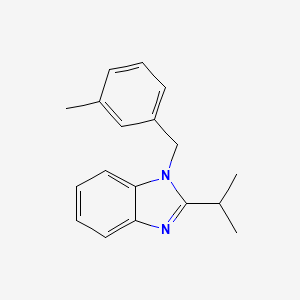
![2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5816875.png)
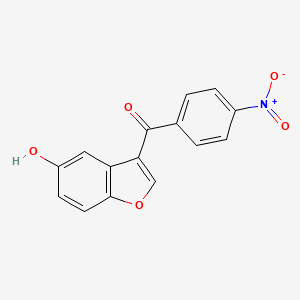
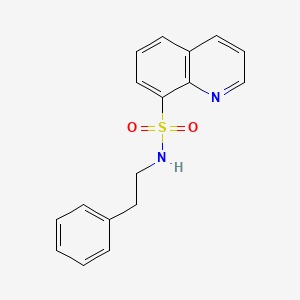
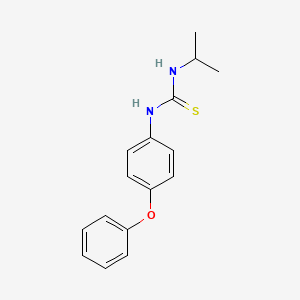
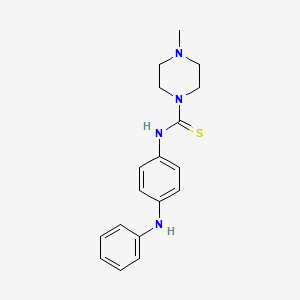
![4-isobutyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5816914.png)
![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide](/img/structure/B5816921.png)
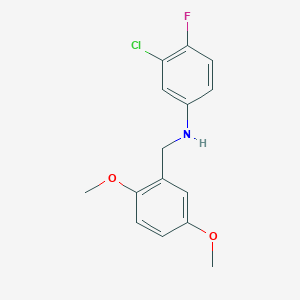
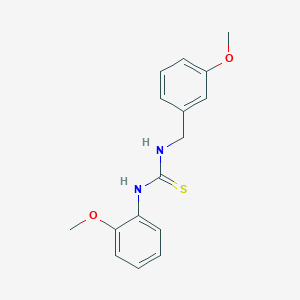
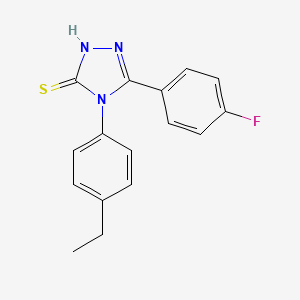
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5816941.png)